Boc-L-1,2,3,4-Tetrahydronorharman-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

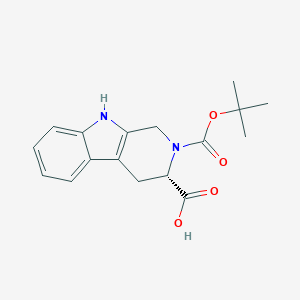

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, also known as (S)-2-Boc-1,2,3,4-tetrahydronorharmane-3-carboxylic acid, is a chemical compound with the molecular formula C17H20N2O4 and a molecular weight of 316.35 g/mol . This compound is a derivative of tetrahydronorharman, a structure related to the β-carboline family, which is known for its diverse biological activities.

Wissenschaftliche Forschungsanwendungen

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is primarily used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics due to its protected amino group.

Drug Development: It serves as an intermediate in the synthesis of potential therapeutic agents, especially those targeting neurological and psychiatric disorders.

Biological Studies: The compound is used in studies investigating the biological activities of β-carboline derivatives, including their effects on neurotransmitter systems and potential anticancer properties.

Vorbereitungsmethoden

The synthesis of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid typically involves the protection of the amino group of tetrahydronorharman with a tert-butyloxycarbonyl (Boc) group. The synthetic route generally includes the following steps:

Protection of the amino group: The amino group of tetrahydronorharman is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).

Analyse Chemischer Reaktionen

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents such as dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), along with catalysts and bases like TEA . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid is not well-documented, as it is primarily used as an intermediate in chemical synthesis rather than as an active pharmaceutical ingredient. its parent structure, tetrahydronorharman, is known to interact with various molecular targets, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism. These interactions can modulate neurotransmitter levels and signaling pathways, potentially leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid can be compared with other similar compounds, such as:

N-alpha-tert-Butyloxycarbonyl-1,2,3,4-tetrahydronorharman-L-3-carboxylic acid: This compound shares a similar structure but may differ in the stereochemistry or specific functional groups attached.

N-alpha-Boc-L-tryptophanol: Another Boc-protected amino acid derivative, used in peptide synthesis.

N-TERT-BUTOXYCARBONYL-DL-TRYPTOPHAN: A related compound used in similar synthetic applications

The uniqueness of Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid lies in its specific structure and the presence of the Boc-protected amino group, which makes it a valuable intermediate in the synthesis of complex molecules.

Biologische Aktivität

Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid is a derivative of tetrahydro-beta-carboline that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid has the following chemical structure:

- Molecular Formula: C17H20N2O4

- CAS Number: 42438-90-4

- Molecular Weight: 316.35 g/mol

The compound features a carboxylic acid group and a tetrahydronorharman backbone, which is significant for its biological interactions.

Research indicates that derivatives of tetrahydro-beta-carbolines exhibit various mechanisms of action that contribute to their biological activity:

- Antimetastatic Properties : These compounds have been shown to inhibit metastasis in cancer cells. A study highlighted the ability of tetrahydro-beta-carbolines to interfere with matrix metalloproteinases (MMPs), which are crucial in tumor invasion and metastasis .

- Inhibition of MMPs : In vitro tests demonstrated that Boc-L-tetrahydronorharman-3-carboxylic acid inhibits MMP8 (human neutrophil collagenase), which is involved in the degradation of extracellular matrix components. The inhibition percentage was measured using fluorescence-based assays .

- Cell Proliferation : Further studies have indicated that this compound may affect cell proliferation rates in various cancer cell lines, suggesting potential applications in cancer therapy .

Enzymatic Inhibition Data

Table 1 summarizes the inhibition effects of Boc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid on MMP8 compared to other compounds:

| Compound | % Inhibition |

|---|---|

| Boc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid | 65% |

| Control (no inhibitor) | 0% |

| Other tetrahydro-beta-carboline derivatives | 50%-70% |

This data illustrates the efficacy of Boc-L-tetrahydronorharman-3-carboxylic acid as a potent inhibitor of MMP8.

In Vivo Studies

In vivo tests using human fibrosarcoma HT1080 cells demonstrated significant inhibition of chemoinvasion when treated with Boc-L-tetrahydronorharman-3-carboxylic acid. The results were quantified by counting cells that migrated through collagen-coated filters .

Case Studies

- Case Study on Cancer Treatment : A recent study investigated the effect of Boc-L-tetrahydronorharman-3-carboxylic acid on breast cancer cell lines. The compound was found to reduce cell viability significantly compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest.

- Rheumatoid Arthritis Model : Another study explored the anti-inflammatory effects of this compound in a rheumatoid arthritis model. Results indicated a reduction in inflammatory markers and improved joint function in treated animals .

Eigenschaften

IUPAC Name |

(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13-11(8-14(19)15(20)21)10-6-4-5-7-12(10)18-13/h4-7,14,18H,8-9H2,1-3H3,(H,20,21)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEPEWKHTOVVAT-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(CC1C(=O)O)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC2=C(C[C@H]1C(=O)O)C3=CC=CC=C3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.